(1,2,4-Oxadiazol-3-yl)methanethiol
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Overview
Description
(1,2,4-Oxadiazol-3-yl)methanethiol is a heterocyclic compound containing an oxadiazole ring substituted with a methanethiol group. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4-Oxadiazol-3-yl)methanethiol typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime followed by cyclocondensation to form the oxadiazole ring . The reaction conditions often include the use of organic bases and aprotic solvents such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,2,4-Oxadiazol-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
Chemistry
In chemistry, (1,2,4-Oxadiazol-3-yl)methanethiol is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its derivatives have been studied for their ability to inhibit the growth of various pathogens .
Medicine
In medicine, this compound and its derivatives are being explored for their potential as anticancer agents. They have shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (1,2,4-Oxadiazol-3-yl)methanethiol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell lysis . In cancer cells, it may inhibit key enzymes involved in cell proliferation and induce apoptosis through the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological activities.
1,2,5-Oxadiazole: Known for its use in energetic materials.
1,3,4-Oxadiazole: Widely studied for its medicinal properties
Uniqueness
(1,2,4-Oxadiazol-3-yl)methanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanethiol group allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and materials science .
Properties
Molecular Formula |
C3H4N2OS |
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Molecular Weight |
116.14 g/mol |
IUPAC Name |
1,2,4-oxadiazol-3-ylmethanethiol |
InChI |
InChI=1S/C3H4N2OS/c7-1-3-4-2-6-5-3/h2,7H,1H2 |
InChI Key |
FRXVPUJHKWEFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NO1)CS |
Origin of Product |
United States |
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